4-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, an imidazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Imidazole Ring: Starting with thiophene-2-carboxylic acid, the imidazole ring is synthesized through a cyclization reaction involving appropriate precursors such as aldehydes and amines under acidic or basic conditions.
Substitution Reactions: The thiophene ring is then functionalized with a methyl group through alkylation reactions using methyl iodide or similar reagents.
Amidation: The final step involves the formation of the carboxamide group by reacting the functionalized thiophene-imidazole intermediate with an amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and imidazole rings, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted thiophene or imidazole derivatives depending on the reagents used.
Scientific Research Applications
4-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: Compounds with similar thiophene and carboxamide structures.
Imidazole derivatives: Compounds containing the imidazole ring with various substitutions.
Uniqueness
4-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is unique due to its specific combination of thiophene and imidazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-methyl-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-10-7-13(21-9-10)15(19)16-5-4-14-17-8-11(18-14)12-3-2-6-20-12/h2-3,6-9H,4-5H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAKTOATLVPCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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